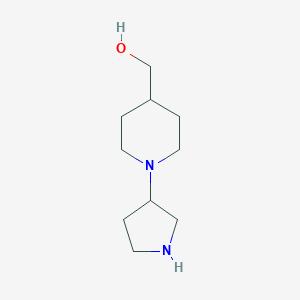
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol: is an organic compound that features a piperidine ring fused with a pyrrolidine ring and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the piperidine ring.
Addition of the Methanol Group: The final step involves the addition of a methanol group to the piperidine ring, typically through a reduction reaction using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(Pyrrolidin-3-yl)piperidin-4-yl)ethanol
- (1-(Pyrrolidin-3-yl)piperidin-4-yl)propanol
- (1-(Pyrrolidin-3-yl)piperidin-4-yl)butanol
Uniqueness
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol is unique due to its specific combination of a piperidine and pyrrolidine ring with a methanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(1-pyrrolidin-3-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C10H20N2O/c13-8-9-2-5-12(6-3-9)10-1-4-11-7-10/h9-11,13H,1-8H2 |
Clé InChI |
RZZALIUJBFYMDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1N2CCC(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


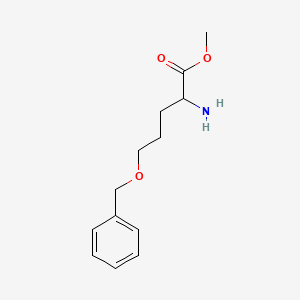

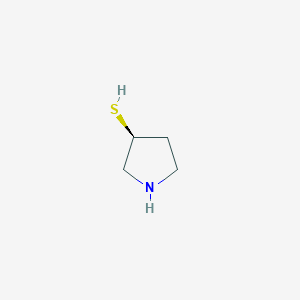
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)
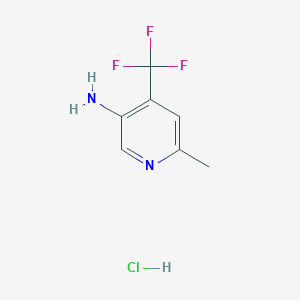
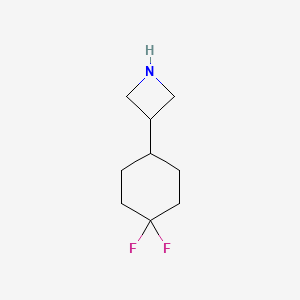

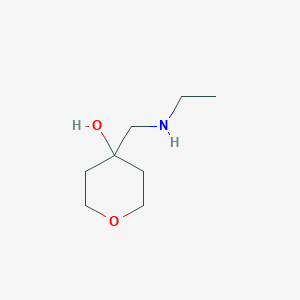
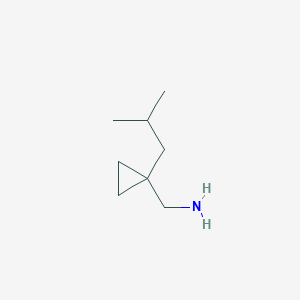
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
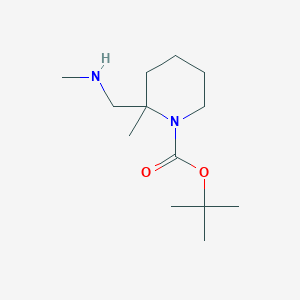
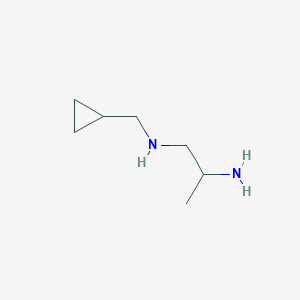

![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
